2-(Benzo[b]thiophen-6-yl)ethanol
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Overview
Description
2-(Benzo[b]thiophen-6-yl)ethanol is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their aromatic properties and are found in various natural and synthetic sources. This compound has a molecular formula of C10H10OS and is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethanol group attached to the sixth position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-6-ethanol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene-6-ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis process . Additionally, environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, have been developed to produce thiophene derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Scientific Research Applications
2-(Benzo[b]thiophen-6-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-ethanol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparison with Similar Compounds
2-(Benzo[b]thiophen-6-yl)ethanol can be compared with other similar compounds, such as:
Benzothiophene: An aromatic compound with a similar structure but lacking the ethanol group.
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzofuran: An oxygen-containing analog of benzothiophene with a furan ring fused to a benzene ring.
The uniqueness of benzo[b]thiophene-6-ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
InChI Key |
NANZJLLIORBGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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